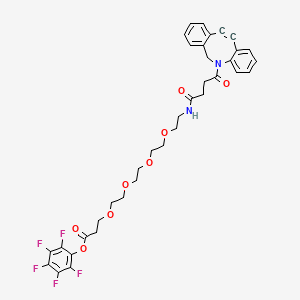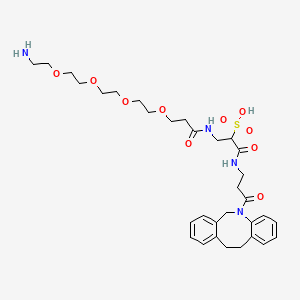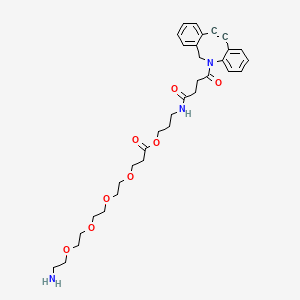
DBCO-PEG1-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG1-NH-Boc: is a compound that consists of a polyethylene glycol (PEG) linker with a dibenzocyclooctyne (DBCO) group and a tert-butoxycarbonyl (Boc)-protected amine. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry. The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of DBCO-PEG1-NH-Boc:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
Common Reagents and Conditions:
- The primary reagent for SPAAC reactions is an azide-containing molecule.
- The reaction can be carried out in various solvents, including DMSO, DCM, and dimethylformamide (DMF).
- The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amine group for further reactions .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- DBCO-PEG1-NH-Boc is widely used in click chemistry for the conjugation of biomolecules and the synthesis of complex molecular structures.
- It serves as a versatile linker in the preparation of multifunctional compounds .
Biology:
- In biological research, this compound is used for the labeling and tracking of biomolecules.
- It is employed in the development of bioconjugates for imaging and diagnostic applications .
Medicine:
- The compound is utilized in the synthesis of drug delivery systems, where the PEG linker enhances solubility and biocompatibility.
- It is also used in the development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs), which selectively degrade target proteins .
Industry:
Wirkmechanismus
Mechanism:
- The DBCO group in DBCO-PEG1-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming a stable triazole linkage.
- The PEG linker provides solubility and biocompatibility, while the Boc-protected amine allows for further functionalization upon deprotection .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
DBCO-PEG8-NH-Boc: Similar to DBCO-PEG1-NH-Boc but with a longer PEG linker, providing increased solubility and flexibility.
DBCO-PEG12-NH-Boc: Features an even longer PEG linker, further enhancing solubility and biocompatibility.
DBCO-PEG24-NH-Boc: Contains a very long PEG linker, suitable for applications requiring high solubility and minimal non-specific interactions.
Uniqueness:
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZDGHHGDLMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














